molecular formula C18H18FNO B1325681 4'-Fluoro-3-pyrrolidinomethyl benzophenone CAS No. 898770-31-5

4'-Fluoro-3-pyrrolidinomethyl benzophenone

Cat. No.: B1325681
CAS No.: 898770-31-5
M. Wt: 283.3 g/mol
InChI Key: RLMPNQLXIQFBIM-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C18H18FNO and a molecular weight of 283.3 g/mol. This compound is known for its stimulant properties and has been used in various research applications.

Preparation Methods

The synthesis of 4’-Fluoro-3-pyrrolidinomethyl benzophenone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a fluorinated benzophenone derivative with a pyrrolidinomethyl group.

Chemical Reactions Analysis

4’-Fluoro-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Fluoro-3-pyrrolidinomethyl benzophenone can lead to the formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

4’-Fluoro-3-pyrrolidinomethyl benzophenone has been used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: It is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-pyrrolidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to increased alertness and energy levels. The molecular targets and pathways involved include the dopamine transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

4’-Fluoro-3-pyrrolidinomethyl benzophenone is similar to other synthetic cathinones, such as:

    3-fluoro-4’-pyrrolidinomethyl benzophenone: This compound has a similar structure but with a different fluorine position.

    4’-fluoro-2-pyrrolidinomethyl benzophenone: This compound also has a similar structure but with a different pyrrolidinomethyl position.

The uniqueness of 4’-Fluoro-3-pyrrolidinomethyl benzophenone lies in its specific fluorine and pyrrolidinomethyl positions, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMPNQLXIQFBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643198
Record name (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-31-5
Record name (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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